ethyl 2-(1H-indazol-3-yl)-2-oxoacetate
Description
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
ethyl 2-(1H-indazol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)10(14)9-7-5-3-4-6-8(7)12-13-9/h3-6H,2H2,1H3,(H,12,13) |
InChI Key |
OWFIMDOKHFUAKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=NNC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Methodology and Reaction Pathway
Electrophilic Addition of Ethyl Oxalyl Chloride:
The process begins with the addition of ethyl oxalyl chloride to N-methylimidazole or similar heterocycles. The acylation predominantly occurs at the C2 position of the heteroaryl ring, facilitated by the electron-rich nature of the heteroatom (e.g., nitrogen in imidazole).
Reaction conditions:- Solvent: Dichloromethane (CH₂Cl₂)
- Temperature: 20 °C
- Base: Triethylamine or Hünig's base (i-Pr₂NEt) to scavenge HCl
- Reaction time: 12–24 hours
Mechanism:
The acyl chloride reacts with the heteroatom, forming an acylium ion intermediate that undergoes nucleophilic attack at the C2 position, yielding the corresponding glyoxylate derivative (e.g., imidazolyl glyoxylate).
Reaction Scheme
Heteroaryl (e.g., N-methylimidazole) + Ethyl oxalyl chloride → Ethyl 2-(heteroaryl)-2-oxoacetate
Yield and Optimization
- Yields are generally high, often exceeding 90%, especially when optimized with appropriate bases and solvents.
- Side reactions include N-acylation at other heteroatoms, but regioselectivity is typically high under controlled conditions.
Metalation and Nucleophilic Acyl Substitution
An alternative approach involves metalation of heteroaryl compounds followed by acylation with dialkyl oxalates, such as ethyl oxalate.
Procedure
-
- Reagents: Organolithium or Grignard reagents (e.g., n-BuLi or Mg in THF)
- Conditions: Low temperature (-78°C to 0°C) to prevent side reactions
- Substrate: Heteroaryl halides (e.g., 2-bromothiazoles or 2-bromothiazolyl derivatives)
-
- Reagents: Dialkyl oxalates (e.g., ethyl oxalate)
- Conditions: Room temperature to moderate heating (40–50°C)
- Outcome: Formation of the corresponding oxoacetate derivatives
Advantages
- High regioselectivity and yields (up to 95%)
- Suitable for synthesizing various heteroaryl glyoxylates with different heterocyclic cores
Limitations
- Requires sensitive handling of organometallic reagents
- Necessitates inert atmosphere conditions
Photochemical and Flow Synthesis Approaches
Recent advancements have introduced photochemical methods and flow chemistry to synthesize indazolones and related heterocycles, which can be adapted for the preparation of this compound.
Photochemical Route
In situ Generation of o-Nitrosobenzaldehyde:
o-Nitrosobenzaldehyde, a key intermediate, can be generated photochemically from o-nitrobenzyl alcohols under mild conditions using broad-spectrum LED irradiation in aqueous media.- Reaction conditions: Room temperature, aqueous solvent, visible light (365-457 nm)
- Advantages: Environmentally friendly, avoids harsh reagents
Reaction with Primary Amines:
The generated o-nitrosobenzaldehyde reacts with primary amines to form indazolones via cyclization pathways, which can be further functionalized to incorporate the oxoacetate group.
Flow Chemistry
- Flow setup:
- Ethyl bromozinc acetate and heteroaryl halides are combined in a continuous flow system with zinc metal and palladium catalysis, enabling efficient acylation under controlled conditions with high yields.
Summary of Key Reaction Conditions and Yields
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The indazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitro groups under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxo groups, while reduction may produce hydroxylated derivatives.
Scientific Research Applications
Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate is an organic compound featuring an indazole moiety attached to a ketoester functional group. It has a molecular formula of and includes a 1H-indazole ring, a carbonyl group, and an ethyl ester group. This compound is of interest in medicinal chemistry for its potential biological activities and applications in drug discovery.
Potential Applications
- Anticancer Properties: Derivatives of this compound show promise as anticancer agents by inhibiting tumor cell proliferation. Indazoles, in general, are recognized as effective pharmacophores in medicinal chemistry and have demonstrated antitumor and anticancer activities .
- Treatment or Prevention of Diseases: Certain 5-indazole derivatives are potent agonists of S1P1 and can be used in the treatment or prevention of diseases such as Alzheimer’s disease, amyotrophic lateral sclerosis, spinal ischemia, ischemic stroke, spinal cord injury, cancer-related brain injury, Shy-Drager syndrome, progressive supranuclear palsy, Lewy body disease, stroke, cerebral infarction, multi-infarct dementia, and geriatric dementia . They may also be used to treat or prevent viral diseases like HIV infection, hepatitis C, and cytomegalovirus infection, as well as infectious diseases such as pathogenic fungal diseases .
Structural Analogs
Several compounds share structural similarities with this compound:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethyl 2-(1H-indol-3-yl)-2-oxoacetate | Indole-based ketoester | Exhibits different biological activity profiles |
| Ethyl 2-(5-methylindazol-3-yl)-2-oxoacetate | Methylated indazole | Potentially enhanced lipophilicity |
| Ethyl 2-(1H-pyrazol-3-yl)-2-oxoacetate | Pyrazole-based ketoester | Different pharmacological properties |
Mechanism of Action
The mechanism of action of ethyl 2-(1H-indazol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets. The indazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation . The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations:
- Heterocyclic Core Variations :
- Indazole vs. Indole/Benzothiazole/Pyridine: The indazole core (two adjacent nitrogen atoms) offers distinct hydrogen-bonding capabilities compared to indole (one nitrogen) or pyridine (one basic nitrogen). This difference can influence binding to biological targets like kinases or GPCRs .
- Substituent Effects :
- Halogenation (e.g., 5-chloropyridin-2-yl in ) improves lipophilicity and metabolic resistance .
- Cyclopropyl groups () introduce steric bulk and conformational rigidity, which may optimize pharmacokinetic profiles .
Key Insights:
- PPAR Modulation : Benzothiazole-based oxoacetates (e.g., compounds from ) exhibit PPARα antagonism, contrasting with indole derivatives that may target kinases like GSK-3 .
- Structural-Activity Relationships :
- The indazole core’s dual nitrogen atoms could enhance binding to ATP pockets in kinases compared to indole derivatives.
- Fluorine substitution (e.g., 5-fluoroindole in ) improves metabolic stability and blood-brain barrier penetration .
Q & A
Q. What spectroscopic techniques are recommended for characterizing ethyl 2-(1H-indazol-3-yl)-2-oxoacetate, and how should data interpretation be approached?
Answer:
- FT-IR/Raman : Use to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for ketones/esters) and aromatic C-H vibrations (~3000 cm⁻¹). Compare to computational spectra (DFT methods) for validation .
- NMR : Analyze and spectra for splitting patterns (e.g., indazole protons at δ 7.5–8.5 ppm, ethyl group protons as quartets/triplets). Assign signals using 2D experiments (COSY, HSQC) to resolve overlapping peaks .
- Mass Spectrometry : Confirm molecular weight (exact mass: ~246.07 g/mol) and fragmentation patterns using ESI-MS or HRMS. Monitor purity and detect byproducts .
Q. What are the standard synthetic routes for this compound, and how can reaction efficiency be monitored?
Answer:
- Synthesis : React 1H-indazole-3-carboxylic acid with ethyl oxalyl chloride in anhydrous DCM, using EtN as a base. Reflux at 40–50°C for 4–6 hours .
- Monitoring : Track reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1). Visualize under UV or iodine vapor. Confirm completion by disappearance of starting material spots .
- Work-up : Quench with ice-water, extract with DCM, dry over NaSO, and purify via recrystallization (methanol/water) .
Q. What safety protocols are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture. Label with hazard warnings (e.g., irritant, toxic) .
- Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Answer:
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K. SHELXT/SHELXL (via WinGX) for structure solution/refinement .
- Analysis : Validate anisotropic displacement parameters (ORTEP plots) and hydrogen bonding networks. Compare bond lengths/angles to DFT-optimized geometries .
- Challenges : Address twinning or disorder via SHELXE’s dual-space algorithms .
Q. How can computational methods predict the reactivity and biological activity of this compound?
Answer:
- DFT Studies : Optimize geometry at B3LYP/6-311++G(d,p) level. Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Prioritize compounds with high binding affinity and low ΔG values .
- ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) .
Q. What strategies mitigate side reactions during functionalization of this compound?
Answer:
- Protection/Deprotection : Shield reactive sites (e.g., indazole NH with Boc groups) before alkylation/acylation. Remove protecting agents under mild acidic conditions .
- Catalysis : Employ Pd(OAc)/Xantphos for Suzuki-Miyaura couplings to minimize homocoupling byproducts .
- Optimization : Screen solvents (DMF vs. THF) and temperatures to suppress ester hydrolysis or decarboxylation .
Q. How can researchers analyze conflicting crystallographic and spectroscopic data for this compound?
Answer:
- Cross-Validation : Compare experimental XRD bond lengths with NMR-derived -coupling constants (Karplus equation) .
- Dynamic Effects : Account for conformational flexibility (e.g., ester group rotation) via variable-temperature NMR or molecular dynamics simulations .
- Error Sources : Re-examine refinement parameters (e.g., thermal motion in SHELXL) or spectrometer calibration (NMR shimming) .
Q. What advanced purification techniques are suitable for isolating enantiomerically pure derivatives?
Answer:
- Chiral HPLC : Use amylose-based columns (Chiralpak IA) with hexane/isopropanol (90:10) at 1 mL/min. Monitor elution with polarimetric detection .
- Crystallization-Induced Diastereomer Resolution : Add chiral auxiliaries (e.g., (-)-menthol) to form diastereomeric salts, then recrystallize .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
